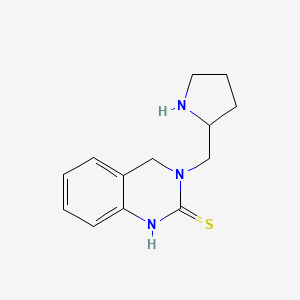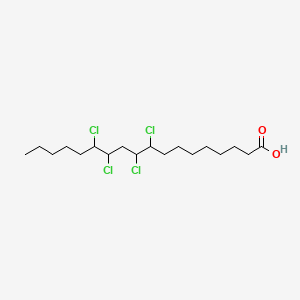
2-Ethyl-3,5-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is primarily used in the agricultural industry as a herbicide, where it helps control the growth of unwanted plants by inhibiting cell division in the roots and shoots of weeds .
Métodos De Preparación
The synthesis of 2-Ethyl-3,5-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-ethyl aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aniline ring .
Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
2-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 2-ethyl-3,5-diaminoaniline, while substitution reactions can produce a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
2-Ethyl-3,5-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and other agrochemicals.
Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and the mechanisms of cell division.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting cell division and growth.
Mecanismo De Acción
The primary mechanism of action of 2-Ethyl-3,5-dinitroaniline involves the disruption of microtubule formation during cell division. The compound binds to tubulin proteins, preventing the assembly of microtubules, which are essential for chromosome segregation and cell division. This inhibition leads to the arrest of cell division, ultimately causing the death of the target plant cells .
Comparación Con Compuestos Similares
2-Ethyl-3,5-dinitroaniline is part of the broader class of dinitroaniline herbicides, which includes compounds such as pendimethalin, trifluralin, and oryzalin. These compounds share a similar mechanism of action but differ in their specific chemical structures and applications. For example:
Pendimethalin: Widely used for pre-emergence control of annual grasses and broadleaf weeds.
Trifluralin: Known for its effectiveness in controlling a wide range of weed species in various crops.
Oryzalin: Primarily used in ornamental plantings and non-crop areas.
The uniqueness of this compound lies in its specific substitution pattern and its particular efficacy in certain agricultural applications .
Propiedades
Número CAS |
741250-63-5 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(9)3-5(10(12)13)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
Clave InChI |
BGNDEPVCCNWEMM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)




![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)







